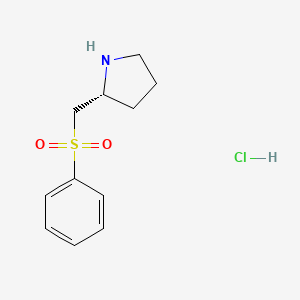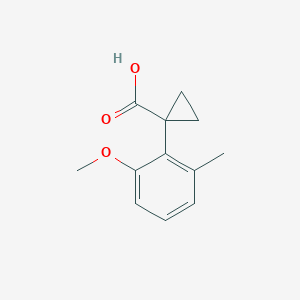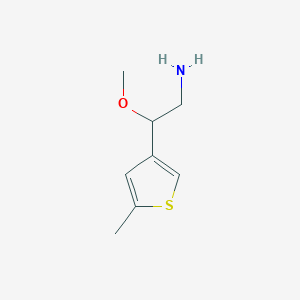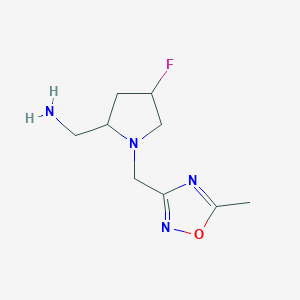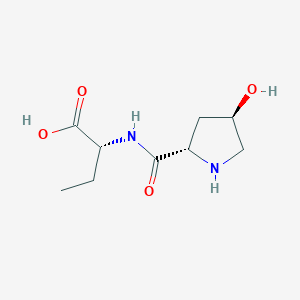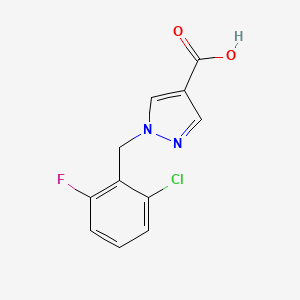
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. . The presence of the difluoroacetyl group in this compound adds unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The preparation of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves several synthetic routes. One common method includes the reaction of 2,2-difluoroacetyl chloride with a suitable benzofuran precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at specific temperatures to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
5-(2,2-Difluoroacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can be compared with other benzofuran derivatives such as:
2,2-Difluoroacetyl chloride: A precursor
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
5-(2,2-difluoroacetyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)9(14)6-1-2-7-5(8(6)13)3-4-15-7/h3-4,6,10H,1-2H2 |
InChI Key |
KSKQQLQXQYFLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


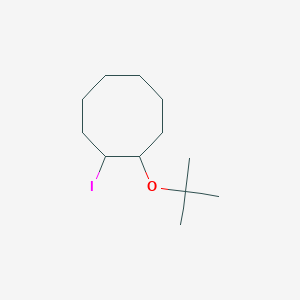
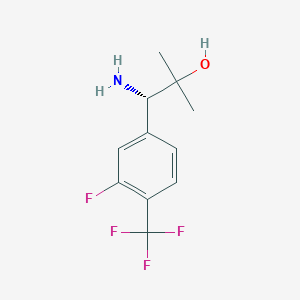
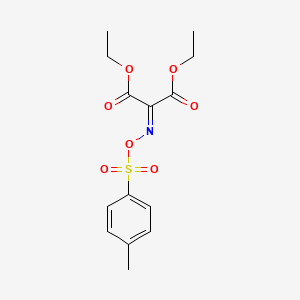
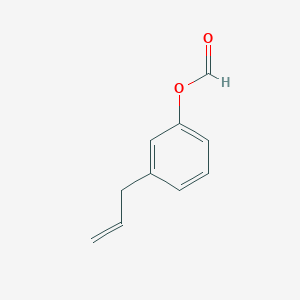
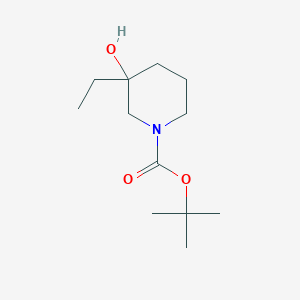
![7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13335532.png)
